1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine
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Overview
Description
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine is a complex organic compound with the molecular formula C19H13Br2N3 This compound is characterized by the presence of bromine atoms and a phenyldiazenyl group attached to a fluoren-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine typically involves the bromination of a suitable fluoren-2-amine precursor. The process can be carried out using molecular bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions . The reaction is often facilitated by irradiation with a light source to promote the formation of the desired dibromo product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient bromination techniques. For instance, the use of bromine sources like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in organic solvents can provide high yields of the desired product . The reaction conditions are optimized to ensure the selective bromination at the desired positions on the fluoren-2-amine core.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: The phenyldiazenyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the phenyldiazenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation can produce nitro derivatives.
Scientific Research Applications
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine exerts its effects involves the interaction of its bromine atoms and phenyldiazenyl group with molecular targets. The bromine atoms can participate in halogen bonding, while the phenyldiazenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromopropane: An organobromine compound used in organic synthesis.
1,2-Dibromoethane: Another dibromo compound with applications in organic chemistry.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in optoelectronic applications.
Uniqueness
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine is unique due to its combination of bromine atoms and a phenyldiazenyl group attached to a fluoren-2-amine core. This unique structure imparts specific electronic and steric properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1785-17-7 |
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Molecular Formula |
C19H13Br2N3 |
Molecular Weight |
443.1 g/mol |
IUPAC Name |
1,3-dibromo-7-phenyldiazenyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H13Br2N3/c20-17-10-15-14-7-6-13(24-23-12-4-2-1-3-5-12)8-11(14)9-16(15)18(21)19(17)22/h1-8,10H,9,22H2 |
InChI Key |
CBCIPUKBHDNHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N=NC3=CC=CC=C3)C4=CC(=C(C(=C41)Br)N)Br |
Origin of Product |
United States |
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